Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate
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Overview
Description
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate is a complex organic compound with the molecular formula C18H16N2O4 and a molecular weight of 324.33 g/mol This compound is characterized by its unique structure, which includes two imino groups and two ester groups attached to an anthracene backbone
Preparation Methods
The synthesis of Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from anthracene
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino groups to amine groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid and its dimethyl ester are structurally related.
Properties
CAS No. |
17002-07-2 |
---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
dimethyl 15,16-diazatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-23-17(21)19-15-11-7-3-5-9-13(11)16(20(19)18(22)24-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3 |
InChI Key |
CYYIRSKTFBSVBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2C3=CC=CC=C3C(N1C(=O)OC)C4=CC=CC=C24 |
Origin of Product |
United States |
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